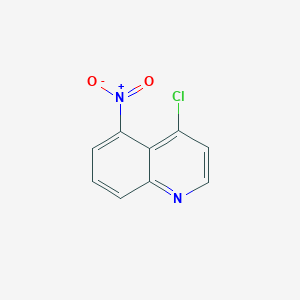

![molecular formula C7H5N3O2 B1354635 Acide imidazo[1,2-a]pyrazine-2-carboxylique CAS No. 77112-53-9](/img/structure/B1354635.png)

Acide imidazo[1,2-a]pyrazine-2-carboxylique

Vue d'ensemble

Description

Imidazo[1,2-a]pyrazine-2-carboxylic acid is a versatile scaffold in organic synthesis and drug development . It has been used in the development of various synthetic methods due to its reactivity and multifarious biological activity .

Synthesis Analysis

The synthesis of Imidazo[1,2-a]pyrazine-2-carboxylic acid involves various methods. One of the methods includes the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine . The product generated in situ undergoes [4 + 1] cycloaddition .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyrazine-2-carboxylic acid is based on the pattern and position of the substitution . The structure is versatile and acts as a scaffold in organic synthesis and drug development .Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine-2-carboxylic acid is known for its reactivity. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrazine derivatives .Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyrazine-2-carboxylic acid has a molecular weight of 163.14 . It is a solid substance that should be stored in a refrigerator .Applications De Recherche Scientifique

Pharmaceutiques : Agents anticancéreux

Les dérivés de l'imidazo[1,2-a]pyrazine ont été explorés pour leur potentiel en tant que médicaments anticancéreux. Leur capacité à servir d'échafaudages polyvalents dans le développement de médicaments a conduit à la synthèse de composés présentant des propriétés anticancéreuses in vitro prometteuses contre diverses lignées cellulaires cancéreuses telles que le carcinome du larynx, le carcinome hépatocellulaire, le cancer de la peau et le cancer du sein .

Science des matériaux : Dispositifs optoélectroniques

Ces composés présentent un potentiel en science des matériaux, notamment dans le développement de dispositifs optoélectroniques. Leur propriété luminescente les rend adaptés aux applications nécessitant l'émission ou la détection de la lumière .

Capteurs : Détection chimique

Les propriétés luminescentes des dérivés de l'imidazo[1,2-a]pyrazine les rendent également utiles en technologie de capteurs pour la détection chimique. Ils peuvent être utilisés pour créer des capteurs qui répondent à des stimuli spécifiques en modifiant leur luminescence .

Imagerie : Émetteurs pour microscopie confocale

Dans le domaine de l'imagerie, ces dérivés servent d'émetteurs pour la microscopie confocale, aidant à la visualisation d'échantillons biologiques au niveau microscopique avec une haute résolution .

Synthèse organique : Échafaudage polyvalent

L'imidazo[1,2-a]pyrazine sert d'échafaudage polyvalent en synthèse organique. Sa réactivité permet la création d'une large gamme de composés aux activités biologiques diverses .

Développement de médicaments : Réactivité et activité biologique

La réactivité et la diversité de l'activité biologique du composé en font un échafaudage précieux dans le développement de médicaments. Les chercheurs compilent les progrès réalisés dans les méthodes de synthèse pour explorer davantage ses applications .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyrazine-2-carboxylic acid is a versatile scaffold in organic synthesis and drug development . It has been found to act as a covalent anticancer agent , targeting the KRAS G12C-mutated NCI-H358 cells .

Mode of Action

The compound interacts with its targets through a process known as covalent inhibition . This involves the compound binding to its target in a way that forms a covalent bond, leading to the inhibition of the target’s function .

Biochemical Pathways

It is known that the compound plays a role in the phosphorylation process that activates nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) .

Pharmacokinetics

The compound is known to be solid at room temperature and is typically stored in a refrigerator . These properties may influence its bioavailability.

Result of Action

Imidazo[1,2-a]pyrazine-2-carboxylic acid has demonstrated potent and broad-spectrum anti-influenza activity, especially for the oseltamivir-resistant H1N1/pdm09 strain . It induces clustering of the viral nucleoprotein , which could disrupt the virus’s ability to replicate.

Action Environment

The action, efficacy, and stability of Imidazo[1,2-a]pyrazine-2-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s storage conditions can affect its stability . Additionally, the compound’s efficacy may vary depending on the specific strain of virus or type of cancer cell it is acting upon .

Propriétés

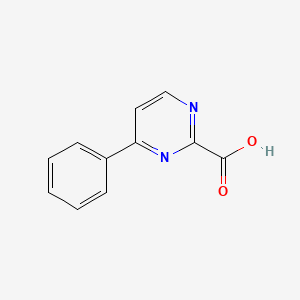

IUPAC Name |

imidazo[1,2-a]pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)5-4-10-2-1-8-3-6(10)9-5/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRLBPBHYUWTAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506485 | |

| Record name | Imidazo[1,2-a]pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77112-53-9 | |

| Record name | Imidazo[1,2-a]pyrazine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77112-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-a]pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

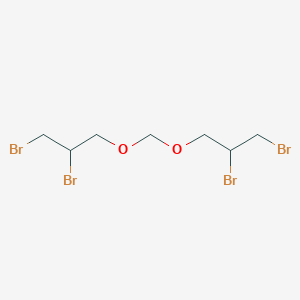

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

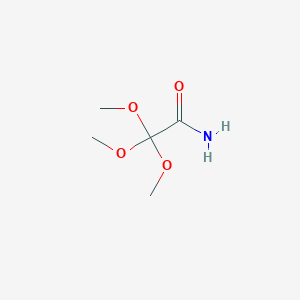

Feasible Synthetic Routes

Q & A

Q1: What are the potential applications of imidazo[1,2-a]pyrazine-2-carboxylic acid derivatives in medicinal chemistry?

A1: Recent research suggests that imidazo[1,2-a]pyrazine-2-carboxylic acid can be used as a scaffold to synthesize novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives with promising antimicrobial activities [, ]. These derivatives were synthesized via a condensation reaction with various aliphatic and aromatic amines.

Q2: What kind of antimicrobial activity has been observed with these derivatives?

A2: While the exact mechanism of action remains to be elucidated, several synthesized N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives demonstrated promising in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal species [, ]. Notably, these compounds exhibited moderate inhibitory effects against human pathogenic microorganisms, suggesting their potential as lead compounds for the development of new antimicrobial agents.

Q3: How were the newly synthesized imidazo[1,2-a]pyrazine-2-carboxylic acid derivatives characterized?

A3: Researchers utilized a combination of spectroscopic and analytical techniques to confirm the structures of the synthesized compounds. These included Infrared Spectroscopy (IR), ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Nitro-[1,1'-biphenyl]-3-amine](/img/structure/B1354575.png)